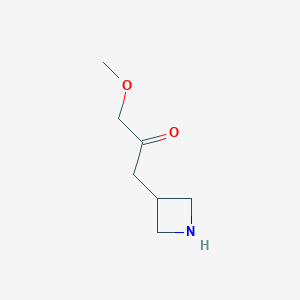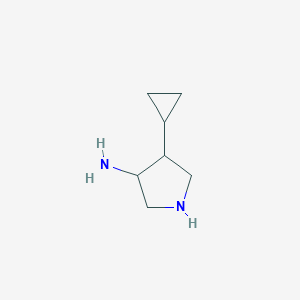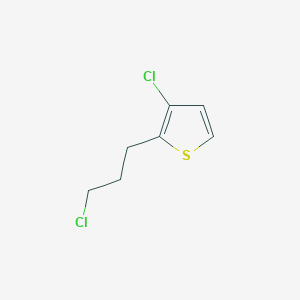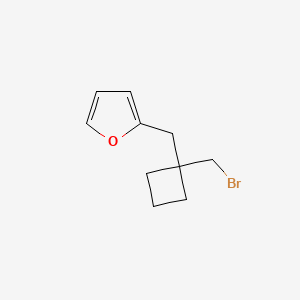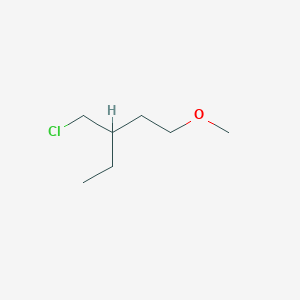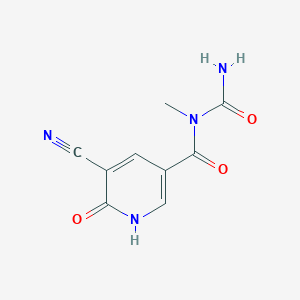
N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea is a chemical compound with the molecular formula C₁₀H₁₀N₄O₃ and a molecular weight of 234.21 g/mol This compound is known for its unique structure, which includes a cyano group, a dihydropyridine ring, and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Carbonyl Group: The carbonyl group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Methylation of Urea: The final step involves the methylation of urea using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium cyanide, potassium cyanide, ammonia.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: By affecting cellular pathways, it can induce programmed cell death in certain cell types.
Vergleich Mit ähnlichen Verbindungen
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea can be compared with similar compounds such as:
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea: Similar structure but with an additional methyl group on the urea moiety.
1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H8N4O3 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3/c1-13(9(11)16)8(15)6-2-5(3-10)7(14)12-4-6/h2,4H,1H3,(H2,11,16)(H,12,14) |
InChI-Schlüssel |
BQOBKBNNFFBVDD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CNC(=O)C(=C1)C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



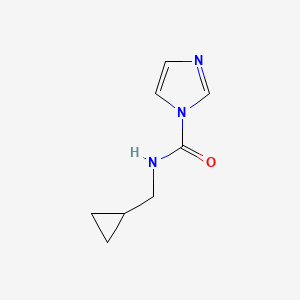
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
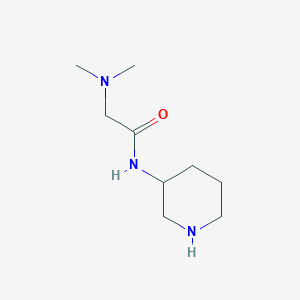
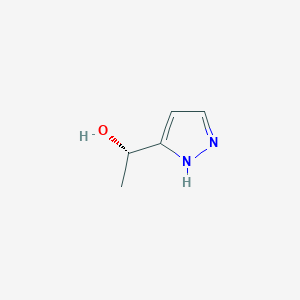
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
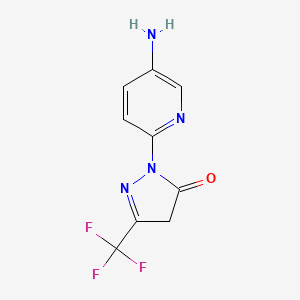
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
